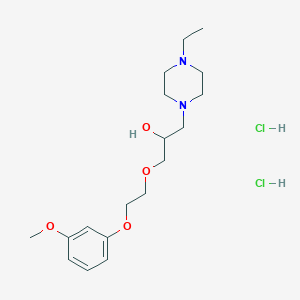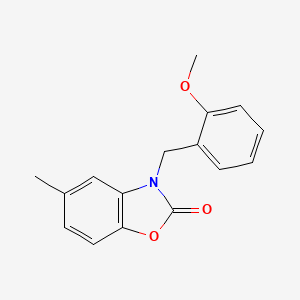
3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is an organic compound that belongs to the class of benzooxazoles. This compound is characterized by the presence of a benzooxazole ring system substituted with a 2-methoxybenzyl group and a methyl group. Benzooxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
科学的研究の応用
3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.
Medicine: Explored for its potential as an antimicrobial and anticancer agent.
Industry: Used in the development of new materials with specific electronic properties.
Safety and Hazards
将来の方向性
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one typically involves the condensation of 2-aminophenol with 2-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized to form the benzooxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.
化学反応の分析
Types of Reactions
3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The benzooxazole ring can be reduced to a benzoxazine ring using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: 3-(2-Hydroxy-benzyl)-5-methyl-3H-benzooxazol-2-one.
Reduction: 3-(2-Methoxy-benzyl)-5-methyl-3H-benzoxazine.
Substitution: 3-(2-Substituted-benzyl)-5-methyl-3H-benzooxazol-2-one.
作用機序
The mechanism of action of 3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 3-(2-Hydroxy-benzyl)-5-methyl-3H-benzooxazol-2-one
- 3-(2-Methoxy-phenyl)-5-methyl-3H-benzooxazol-2-one
- 3-(2-Methoxy-benzyl)-5-methyl-3H-benzoxazine
Uniqueness
3-(2-Methoxy-benzyl)-5-methyl-3H-benzooxazol-2-one is unique due to the presence of both a methoxybenzyl group and a benzooxazole ring. This combination imparts specific chemical and biological properties that are not observed in other similar compounds. For example, the methoxy group can enhance the compound’s solubility and stability, while the benzooxazole ring can contribute to its biological activity.
特性
IUPAC Name |
3-[(2-methoxyphenyl)methyl]-5-methyl-1,3-benzoxazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO3/c1-11-7-8-15-13(9-11)17(16(18)20-15)10-12-5-3-4-6-14(12)19-2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIEWDXYFECFVMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)OC(=O)N2CC3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
2.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49641851 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
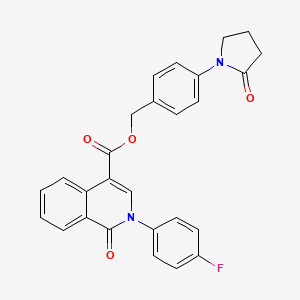
![6-(4-fluorophenyl)-3-(morpholin-4-ylcarbonyl)[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2665397.png)
![N-[6-(4-bromophenyl)-4-methyl-2-oxopyran-3-yl]benzamide](/img/structure/B2665398.png)
![1-(Tetrazolo[1,5-b]pyridazin-6-yl)piperidine-3-carboxylic acid](/img/structure/B2665401.png)
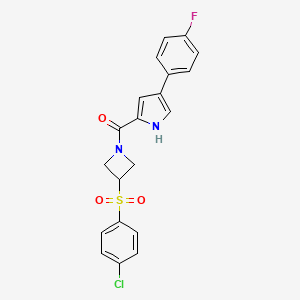
![N-{1-[5-fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl}-N-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2665404.png)
![1-(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)-2-(4-methoxy-3-methylphenyl)ethanone](/img/structure/B2665408.png)
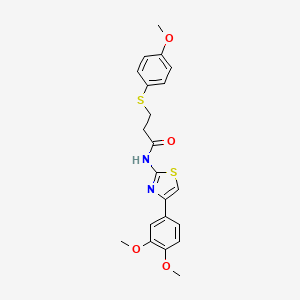
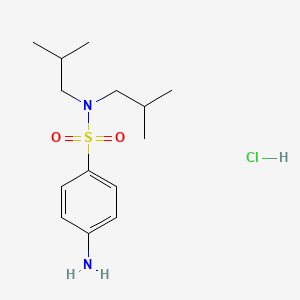

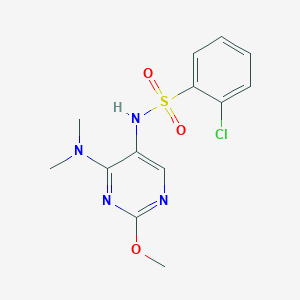
![N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-N-[(2-methoxyphenyl)methyl]ethanediamide](/img/structure/B2665416.png)
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-3-methylbenzamide](/img/structure/B2665418.png)
